TJ-M2010-5 was developed at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology, China. It is part of a series of compounds aimed at inhibiting MyD88 signaling pathways, which are implicated in various inflammatory responses and disease processes. The compound is characterized as an aminothiazole derivative, specifically synthesized to bind to the Toll/Interleukin-1 receptor domain of MyD88 .
The synthesis of TJ-M2010-5 involves a multi-step chemical process. The compound's chemical structure is 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl))propanamide. The synthesis pathway typically includes the following steps:
Molecular docking studies have shown that TJ-M2010-5 interacts significantly with the MyD88 TIR domain, suggesting a strong binding affinity that disrupts MyD88 dimerization .
The molecular formula for TJ-M2010-5 is C_{24}H_{30}N_{4}OS, with a molecular weight of 406.54 g/mol. The compound exhibits a complex three-dimensional structure that allows for effective binding to specific sites on the MyD88 protein. Key features include:
Docking studies reveal that TJ-M2010-5 binds within critical regions of the MyD88 TIR domain, particularly affecting residues involved in dimerization .
TJ-M2010-5 has been subjected to various biochemical assays to evaluate its efficacy as a MyD88 inhibitor. Key reactions include:
The mechanism by which TJ-M2010-5 exerts its effects primarily involves:
Studies have shown that treatment with TJ-M2010-5 results in significant reductions in inflammatory markers in animal models subjected to ischemia-reperfusion injury .
TJ-M2010-5 exhibits several notable physical and chemical properties:
Analytical methods such as liquid chromatography-mass spectrometry have been employed to determine pharmacokinetic parameters and confirm the compound's stability in biological systems .
TJ-M2010-5 has promising applications in various scientific fields:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: